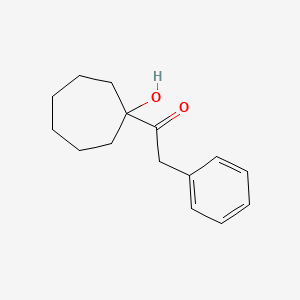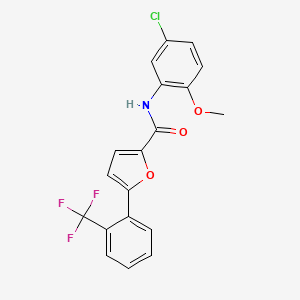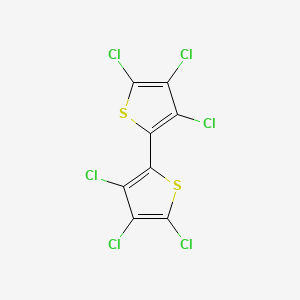
Plumbane, diethyldiphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyldiphenyllead is an organolead compound with the chemical formula C16H20Pb It is characterized by the presence of two ethyl groups and two phenyl groups bonded to a central lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyldiphenyllead can be synthesized through the reaction of lead chloride with diethylmagnesium and diphenylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of diethyldiphenyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyldiphenyllead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert diethyldiphenyllead to lead metal and other reduced species.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and phenyl derivatives.
Reduction: Lead metal and ethyl derivatives.
Substitution: Various substituted lead compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyldiphenyllead has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of diethyldiphenyllead involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can generate reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include various enzymes and structural proteins, which can disrupt normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Tetraethyllead: Another organolead compound with four ethyl groups bonded to lead.
Tetraphenyllead: Contains four phenyl groups bonded to lead.
Diethyllead dichloride: Similar structure but with two chlorine atoms instead of phenyl groups.
Uniqueness: Diethyldiphenyllead is unique due to the combination of ethyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with reagents and biological molecules, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
4692-79-9 |
|---|---|
Molekularformel |
C16H20Pb |
Molekulargewicht |
419 g/mol |
IUPAC-Name |
diethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
InChI-Schlüssel |
YYMFQOMSRZVTQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Pb](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)




![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)







